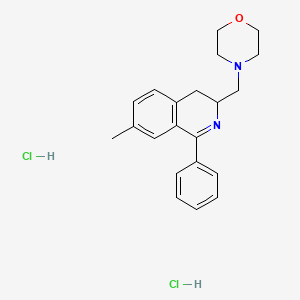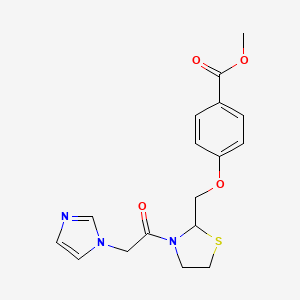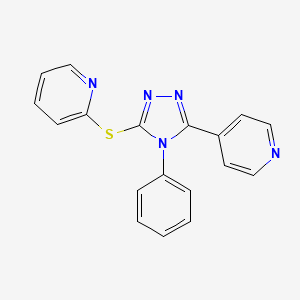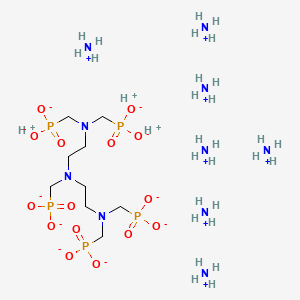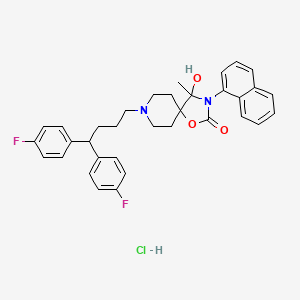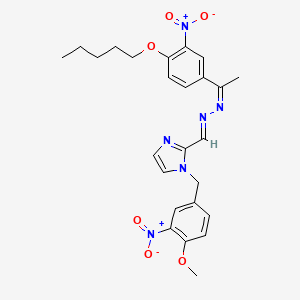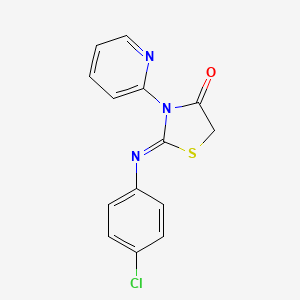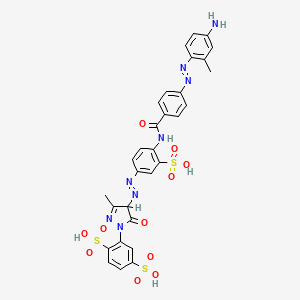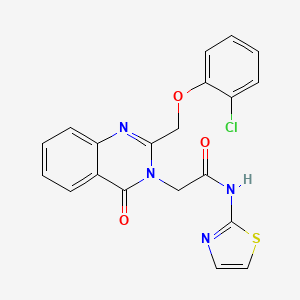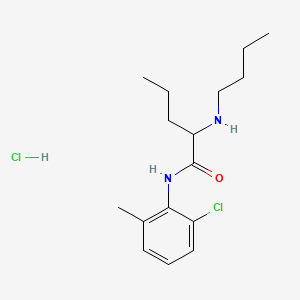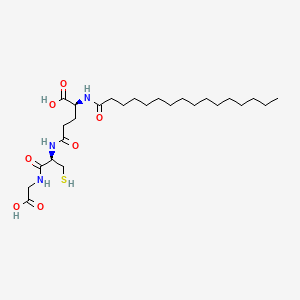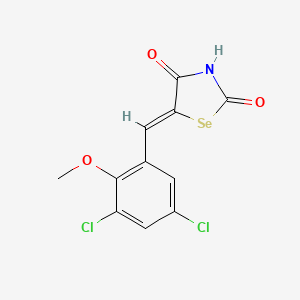
4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-((二甲基氨基)磺酰基)-2-甲基苯基)偶氮)-3-羟基-N-(2-甲氧基苯基)萘-2-甲酰胺是一种复杂的 有机化合物,以其鲜艳的颜色特性而闻名。该化合物属于偶氮染料家族,其特征在于存在将两个芳香环连接起来的偶氮基团 (-N=N-)。偶氮染料因其鲜艳且多样化的颜色范围,广泛应用于纺织、印刷和化妆品等各个行业。
准备方法
合成路线和反应条件
4-((5-((二甲基氨基)磺酰基)-2-甲基苯基)偶氮)-3-羟基-N-(2-甲氧基苯基)萘-2-甲酰胺的合成通常涉及多步过程:
重氮化: 该过程从 5-((二甲基氨基)磺酰基)-2-甲基苯胺的重氮化开始。这涉及在低温下用亚硝酸 (由亚硝酸钠和盐酸原位生成) 处理苯胺衍生物,以形成重氮盐。
偶联反应: 然后将重氮盐在碱性介质中与 3-羟基-N-(2-甲氧基苯基)萘-2-甲酰胺偶联。此步骤形成偶氮键,从而形成所需的偶氮染料。
工业生产方法
在工业环境中,使用连续流动反应器对该化合物的生产进行放大,以确保质量和收率的一致性。优化反应条件以保持重氮盐的稳定性并实现高偶联效率。还实施了溶剂回收和循环利用,以最大限度地减少废物并降低生产成本。
化学反应分析
反应类型
4-((5-((二甲基氨基)磺酰基)-2-甲基苯基)偶氮)-3-羟基-N-(2-甲氧基苯基)萘-2-甲酰胺经历各种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致偶氮键断裂并形成相应的硝基化合物。
还原: 可以使用二硫化钠等还原剂对偶氮基团进行还原,从而形成胺。
取代: 该化合物中的芳香环可以发生亲电取代反应,例如卤化、硝化和磺化。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾或过氧化氢。
还原: 酸性介质中的二硫化钠或锌粉。
取代: 在受控条件下卤素(氯、溴)、硝酸或硫酸。
主要产物
氧化: 原化合物的硝基衍生物。
还原: 相应的胺。
取代: 卤化、硝化或磺化衍生物。
科学研究应用
4-((5-((二甲基氨基)磺酰基)-2-甲基苯基)偶氮)-3-羟基-N-(2-甲氧基苯基)萘-2-甲酰胺在科学研究中具有多种应用:
化学: 因其在不同 pH 环境中的颜色变化特性,用作 pH 指示剂。
生物学: 用于显微镜染色技术,以突出显示特定的细胞成分。
医学: 正在研究其在光动力疗法中作为光敏剂治疗癌症的潜在用途。
工业: 用于纺织工业中染色织物和印刷工业中生产彩色油墨。
作用机制
该化合物主要通过其偶氮基团发挥作用,该基团在某些条件下可以发生可逆断裂。在光动力疗法中,该化合物吸收光并产生能够破坏癌细胞的活性氧。分子靶标包括细胞膜和 DNA,导致氧化应激导致细胞死亡。
相似化合物的比较
类似化合物
- 4-((5-((二甲基氨基)磺酰基)-2-甲氧基苯基)偶氮)-3-羟基-N-(2-甲氧基苯基)萘-2-甲酰胺
- 4-((5-((二甲基氨基)磺酰基)-2-甲基苯基)偶氮)-3-羟基-N-(2-羟基苯基)萘-2-甲酰胺
独特性
4-((5-((二甲基氨基)磺酰基)-2-甲基苯基)偶氮)-3-羟基-N-(2-甲氧基苯基)萘-2-甲酰胺的独特性在于其特定的取代基,这些取代基影响其颜色特性和反应性。二甲基氨基和磺酰基的存在增强了其溶解度和稳定性,使其适用于各种应用。
属性
CAS 编号 |
79135-85-6 |
|---|---|
分子式 |
C27H26N4O5S |
分子量 |
518.6 g/mol |
IUPAC 名称 |
4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H26N4O5S/c1-17-13-14-19(37(34,35)31(2)3)16-23(17)29-30-25-20-10-6-5-9-18(20)15-21(26(25)32)27(33)28-22-11-7-8-12-24(22)36-4/h5-16,32H,1-4H3,(H,28,33) |
InChI 键 |
KXQNANMZAQKYPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


